N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
Molecular Formula |
C15H11Cl2NO3 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C15H11Cl2NO3/c16-9-4-3-5-10(14(9)17)18-15(19)13-8-20-11-6-1-2-7-12(11)21-13/h1-7,13H,8H2,(H,18,19) |
InChI Key |
SEPYGGYAPIXZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Example Protocol from Patent EP3138841A1:
-
Starting Material : 2,3-Dihydroxybenzoic acid.
-
Alkylation : Treatment with 1,2-dibromoethane in the presence of potassium carbonate in DMF at 65°C for 24 hours forms the 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid intermediate.
Key Reaction :
Amidation via Acyl Chloride Intermediate
Conversion of the carboxylic acid to the carboxamide is achieved through acyl chloride formation followed by amine coupling.
Method from PMC8142146:
-
Acyl Chloride Synthesis :
-
Amine Coupling :
Reaction Scheme :
Coupling Reagent-Mediated Amidation
Modern peptide coupling reagents offer efficient amide bond formation under mild conditions.
HATU/EDCI Method from US7816371B2:
-
Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Procedure :
Optimization Note :
Alternative Pathways: Enzymatic Resolution
For enantiomerically pure variants, lipase-mediated kinetic resolution is employed.
Arthrobacter sp. Lipase Method:
-
Substrate : Racemic ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.
-
Conditions : Phosphate buffer (pH 7.1) with n-butanol co-solvent.
-
Outcome :
Comparative Analysis of Methods
| Method | Yield | Purity | Conditions | Source |
|---|---|---|---|---|
| Acyl Chloride Coupling | 65–75% | >95% | SOCl₂, TEA, RT | |
| HATU-Mediated Coupling | 80–85% | >99% | HATU, DIPEA, 40°C | |
| Enzymatic Resolution | 42% | 99% ee | Lipase, pH 7.1, 25°C |
Challenges and Optimization Strategies
-
Byproduct Formation : Overalkylation during cyclocondensation is mitigated by stoichiometric control of 1,2-dibromoethane.
-
Solvent Selection : DMF enhances reaction rates in amidation but requires rigorous drying to avoid hydrolysis.
-
Scale-Up : Continuous flow systems improve safety in SOCl₂ reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzodioxine derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Substituents : 2,5-Dichlorophenyl group attached to an oxadiazole ring.
- Molecular Formula : C₁₇H₁₁Cl₂N₃O₄.
- Key Differences: The oxadiazole ring replaces the carboxamide linkage, introducing a heterocyclic moiety known for metabolic stability and hydrogen-bonding capabilities. Chlorine atoms at the 2,5-positions (vs. 2,3-positions in the target compound) alter steric bulk and electronic distribution.
- Implications : The oxadiazole may enhance resistance to enzymatic degradation, while the chlorine positioning could reduce steric hindrance compared to the ortho/meta arrangement .
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Substituents : 4-Ethylphenyl group.
- Molecular Formula: C₁₇H₁₇NO₃.
- Key Differences :
- Replacement of chlorine atoms with an ethyl group eliminates electron-withdrawing effects, increasing hydrophobicity.
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce polar interactions with target proteins .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Substituents : 2-Chloro and 5-trifluoromethyl groups.
- Molecular Formula: C₁₆H₁₁ClF₃NO₃.
- Key Differences :
- Trifluoromethyl (CF₃) group introduces strong electron-withdrawing and steric effects.
- Implications : The CF₃ group may enhance metabolic stability and alter binding affinity in targets sensitive to halogenated or fluorinated motifs .
N-(2-Methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Substituents : 2-Methyl and 4-nitro groups.
- Molecular Formula : C₁₆H₁₄N₂O₅.
- Implications : The nitro group could confer redox activity or toxicity risks, limiting therapeutic utility despite possible enhanced target engagement .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2,3-Dichlorophenyl | C₁₅H₁₁Cl₂NO₃ | 324.16 | Ortho/meta Cl; carboxamide linkage |
| N-[5-(2,5-Dichlorophenyl)-oxadiazol-2-yl] analog | 2,5-Dichlorophenyl + oxadiazole | C₁₇H₁₁Cl₂N₃O₄ | 392.19 | Oxadiazole core; para Cl positioning |
| N-(4-Ethylphenyl) analog | 4-Ethylphenyl | C₁₇H₁₇NO₃ | 295.32 | Hydrophobic ethyl; no halogens |
| N-[2-Cl-5-CF₃-phenyl] analog | 2-Cl + 5-CF₃ | C₁₆H₁₁ClF₃NO₃ | 381.71 | CF₃ for stability; mixed substituents |
| N-(2-Me-4-NO₂-phenyl) analog | 2-Me + 4-NO₂ | C₁₆H₁₄N₂O₅ | 314.29 | Nitro group; potential redox activity |
Q & A
Q. How can machine learning enhance data integrity and predictive modeling for this compound’s applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
